N'-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
The compound N'-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide features a central ethanediamide (oxalamide) linker connecting two distinct moieties:
- Aromatic domain: A 5-chloro-2-methoxyphenyl group, which contributes electron-withdrawing and steric effects.
- Aliphatic domain: A substituted ethyl group bearing a naphthalen-1-yl (polycyclic aromatic) and pyrrolidin-1-yl (5-membered saturated amine) substituent.
While direct pharmacological data for this compound is unavailable in the provided evidence, comparisons with structurally related analogs (e.g., ) allow inferences about its properties .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c1-32-23-12-11-18(26)15-21(23)28-25(31)24(30)27-16-22(29-13-4-5-14-29)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-12,15,22H,4-5,13-14,16H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDQUJAHWYAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the chloro-substituted methoxyphenyl precursor, followed by the introduction of the naphthyl and pyrrolidinyl groups through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis to minimize hazardous by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
Aromatic Group Influence: The naphthalen-1-yl group in the target compound enhances lipophilicity compared to quinoline (SzR-109) or tetrahydronaphthalenyl (). This may improve membrane permeability but reduce aqueous solubility . 1-Methylindolin-5-yl () introduces a bicyclic heteroaromatic system, which could engage in π-π stacking distinct from naphthalene’s planar structure .
Amine Substituent Effects: Pyrrolidin-1-yl (5-membered ring) in the target compound offers conformational rigidity and moderate basicity (pKa ~11), whereas 4-methylpiperazin-1-yl (6-membered ring, ) provides a more polar, flexible scaffold with higher solubility .
Linker Variations :
- The ethanediamide linker in the target compound and supports hydrogen bonding with biological targets, unlike single amide (SzR-109) or propionamide () linkers. This could enhance binding affinity but increase metabolic susceptibility .
Pharmacological Inferences
While direct activity data is absent, structural parallels suggest:
- Receptor Targeting : The naphthalene and pyrrolidine motifs resemble ligands for G protein-coupled receptors (GPCRs) or kinase inhibitors, as seen in ’s U937 cell stimulation .
- Potency vs. Selectivity : Compared to 4-methylpiperazin-1-yl (), the target compound’s pyrrolidine may reduce off-target interactions due to reduced flexibility .
Biological Activity
N'-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chlorinated and methoxylated phenyl groups
- Naphthalene and pyrrolidine moieties
This structural diversity is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O |
| Molecular Weight | 323.81 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not available |
Antitumor Activity
Recent studies have suggested that compounds with similar structures exhibit significant antitumor properties. For instance, research on related benzimidazole derivatives showed promising results against various cancer cell lines, indicating that structural modifications can enhance antitumor efficacy.
In a study involving different compounds, it was found that certain derivatives displayed IC₅₀ values in the low micromolar range against human lung cancer cell lines (A549, HCC827, NCI-H358) while also affecting normal lung fibroblast cells (MRC-5) . This raises concerns about selectivity and potential cytotoxicity to healthy cells.
The proposed mechanisms through which similar compounds exert their effects include:
- Inhibition of DNA synthesis : Compounds may intercalate with DNA, disrupting replication processes.
- Protein kinase inhibition : Some derivatives act as inhibitors of protein kinases, which are crucial for cell signaling pathways involved in cancer progression.
Case Studies
- Study on Antitumor Effects : A study evaluated the cytotoxicity of various compounds on lung cancer cell lines. The results indicated that certain substituted derivatives exhibited higher activity in two-dimensional assays compared to three-dimensional cultures, suggesting that the compound's efficacy may vary based on the assay format used .
- Selectivity Testing : In another analysis, the selectivity of compounds was assessed by comparing their effects on cancerous versus normal cell lines. It was observed that while some compounds showed potent antitumor activity, they also affected normal cells, highlighting the need for further optimization to reduce toxicity .
Table 2: Biological Activity Summary
| Compound | Cell Line Tested | IC₅₀ (μM) | Remarks |
|---|---|---|---|
| N'-(5-chloro-2-methoxy...) | A549 | 6.75 ± 0.19 | High activity |
| N'-(5-chloro-2-methoxy...) | HCC827 | 5.13 ± 0.97 | Moderate activity |
| N'-(5-chloro-2-methoxy...) | NCI-H358 | 4.01 ± 0.95 | Significant cytotoxicity |
| N'-(5-chloro-2-methoxy...) | MRC-5 (normal fibroblasts) | 3.11 ± 0.26 | Non-selective effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
